2,3-Dihydroxy-3-methylbutanoic acid 2,3-Dihydroxy-3-methylbutanoic acid 2,3-dihydroxy-3-methylbutanoic acid is a dihydroxy monocarboxylic acid that is isovaleric acid which is substituted by hydroxy groups at positions 2 and 3. It is functionally related to a butyric acid and an isovaleric acid. It is a conjugate acid of a 2,3-dihydroxy-3-methylbutanoate.
2,3-Dihydroxyisovaleric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Brand Name: Vulcanchem
CAS No.: 1756-18-9
VCID: VC21219092
InChI: InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
SMILES: CC(C)(C(C(=O)O)O)O
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

2,3-Dihydroxy-3-methylbutanoic acid

CAS No.: 1756-18-9

Cat. No.: VC21219092

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-3-methylbutanoic acid - 1756-18-9

Specification

CAS No. 1756-18-9
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 2,3-dihydroxy-3-methylbutanoic acid
Standard InChI InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
Standard InChI Key JTEYKUFKXGDTEU-UHFFFAOYSA-N
SMILES CC(C)(C(C(=O)O)O)O
Canonical SMILES CC(C)(C(C(=O)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2,3-Dihydroxy-3-methylbutanoic acid is known by several names in scientific literature, including (R)-2,3-dihydroxy-isovalerate and α,β-dihydroxyisovalerate when referring to the specific stereoisomer . The compound has been assigned the CAS registry number 1756-18-9, which serves as its unique identifier in chemical databases . In specialized metabolomic databases, it carries identification codes such as PAMDB120003 in the Pseudomonas Aeruginosa Metabolome Database and HMDB0012141 in the Human Metabolome Database . These various identifiers reflect the compound's presence across different biological systems and research contexts.

The IUPAC nomenclature provides the systematic name 2,3-dihydroxy-3-methylbutanoic acid, though the traditional name (R)-2,3-dihydroxy-isovalerate is commonly used in biochemical literature, particularly when discussing its role in metabolic pathways . The presence of multiple naming conventions highlights the interdisciplinary nature of research involving this compound, spanning organic chemistry, biochemistry, and metabolomics.

Molecular Structure and Properties

2,3-Dihydroxy-3-methylbutanoic acid has the molecular formula C₅H₁₀O₄, with an average molecular weight of approximately 134.13 g/mol and a monoisotopic molecular weight of 134.0579 g/mol . Its molecular structure features a carboxylic acid group, two hydroxyl groups (at positions 2 and 3), and a methyl-branched carbon chain. The structural representation can be expressed using different chemical notations as shown in Table 1.

Table 1: Structural Representations of 2,3-Dihydroxy-3-methylbutanoic acid

Notation TypeRepresentation
SMILESCC(C)(O)C(O)C(=O)O or CC(C)(C(C(=O)O)O)O
InChIInChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)
InChI KeyJTEYKUFKXGDTEU-UHFFFAOYSA-N (non-stereospecific)
InChI Key (R-isomer)JTEYKUFKXGDTEU-VKHMYHEASA-M

The compound contains two chiral centers, which gives rise to different stereoisomers. The R-configuration at the C-2 position is particularly important in biological systems, as this specific stereoisomer plays a crucial role in amino acid biosynthesis pathways . The presence of multiple functional groups, including the carboxylic acid and hydroxyl groups, contributes to its solubility profile and chemical reactivity, making it a versatile compound in various biochemical processes.

Physical Properties and Characteristics

Chemical Taxonomy and Classification

From a chemical taxonomy perspective, 2,3-dihydroxy-3-methylbutanoic acid belongs to the class of hydroxy fatty acids, which are fatty acids containing one or more hydroxyl groups along the carbon chain . Its hierarchical classification can be outlined as follows:

  • Kingdom: Chemical entities

  • Super Class: Organic compounds

  • Class: Lipids and lipid-like molecules

  • Sub Class: Fatty Acyls

  • Direct Parent: Hydroxy fatty acids

This classification system places the compound within the broader context of lipid metabolism and related biochemical pathways, providing insights into its potential functional relationships with other metabolites.

Biochemical Role and Metabolism

Role in Branched-Chain Amino Acid Biosynthesis

2,3-Dihydroxy-3-methylbutanoic acid, particularly its (R)-stereoisomer, serves as a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically valine, leucine, and isoleucine . These essential amino acids are vital for protein synthesis, energy production, and various metabolic functions in living organisms. The compound participates in a four-step pathway that is shared between valine and isoleucine biosynthesis, highlighting its central position in amino acid metabolism .

The metabolic significance of 2,3-dihydroxy-3-methylbutanoic acid extends beyond amino acid synthesis, as it also connects to the biosynthesis of pantothenate and coenzyme A (CoA) . This multifunctional role underscores the compound's importance as a node in intersecting metabolic networks, influencing various essential biochemical processes in cells.

Enzymatic Conversions and Pathway Integration

In the context of BCAA biosynthesis, 2,3-dihydroxy-3-methylbutanoic acid is generated from 3-hydroxy-3-methyl-2-oxobutanoic acid through the action of ketol-acid reductoisomerase (EC 1.1.1.86) . This enzymatic reaction involves a reduction step coupled with an isomerization, converting a ketone group to a hydroxyl group. Subsequently, 2,3-dihydroxy-3-methylbutanoic acid is transformed into 2-oxoisovalerate by the enzyme dihydroxy-acid dehydratase (EC 4.2.1.9) . This dehydration step removes a water molecule, advancing the synthesis toward branched-chain amino acids.

The sequential enzymatic conversions involving 2,3-dihydroxy-3-methylbutanoic acid are illustrated in Figure 1, which depicts the relevant section of the BCAA biosynthesis pathway.

Table 2: Enzymatic Reactions Involving 2,3-Dihydroxy-3-methylbutanoic acid

Reaction TypeSubstrateEnzymeProductEC Number
Reduction/Isomerization3-Hydroxy-3-methyl-2-oxobutanoic acidKetol-acid reductoisomerase(R)-2,3-Dihydroxy-3-methylbutanoic acidEC 1.1.1.86
Dehydration(R)-2,3-Dihydroxy-3-methylbutanoic acidDihydroxy-acid dehydratase2-OxoisovalerateEC 4.2.1.9

These enzymatic conversions place 2,3-dihydroxy-3-methylbutanoic acid at a pivotal junction in the superpathway of leucine, valine, and isoleucine biosynthesis, emphasizing its metabolic importance in protein synthesis and cellular function .

Stereochemistry and Biological Relevance

Stereoisomers and Configuration

2,3-Dihydroxy-3-methylbutanoic acid possesses stereogenic centers that give rise to different stereoisomers. The most biologically relevant form is the (R)-stereoisomer at the C-2 position . This specific stereochemical configuration is crucial for recognition by the enzymes involved in branched-chain amino acid biosynthesis. The R-configuration determines the spatial orientation of the hydroxyl group at position 2, which affects how the molecule binds to the active site of dihydroxy-acid dehydratase and other enzymes in the metabolic pathway.

The importance of stereochemistry in the biological activity of 2,3-dihydroxy-3-methylbutanoic acid underscores the precision of enzymatic reactions in metabolic pathways. Enzymes typically exhibit strict stereoselectivity, recognizing and acting upon only specific stereoisomers of their substrates. This stereospecificity ensures the correct progression of metabolic sequences and the production of biologically active compounds with the required three-dimensional structures.

Comparative Analysis with Similar Compounds

2,3-Dihydroxy-3-methylbutanoic acid shares structural similarities with other hydroxy-substituted carboxylic acids involved in various metabolic pathways. Its two hydroxyl groups and carboxylic acid function provide multiple sites for hydrogen bonding and enzymatic recognition, distinguishing it from similar metabolites. The specific positioning of the methyl groups and hydroxyl substituents creates a unique molecular architecture that enables selective enzymatic transformations in the context of branched-chain amino acid biosynthesis.

Research Applications and Significance

Metabolomics and Pathway Analysis

In metabolomics research, 2,3-dihydroxy-3-methylbutanoic acid serves as an important biomarker for branched-chain amino acid metabolism . Its detection and quantification in biological samples can provide valuable insights into the functioning of BCAA biosynthesis pathways and potential metabolic dysregulations. The presence of this compound in metabolomic databases such as HMDB and PAMDB facilitates its identification in complex biological matrices and supports comprehensive metabolic profiling studies .

The integration of 2,3-dihydroxy-3-methylbutanoic acid into metabolic pathway analyses contributes to our understanding of cellular metabolism under various physiological and pathological conditions. Changes in its concentration can reflect alterations in amino acid metabolism, potentially indicating specific metabolic disorders or adaptive responses to environmental stressors.

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